N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide

Catalog No.
S13912458
CAS No.
M.F
C18H26N2O2
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-p...

Product Name

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide

IUPAC Name

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)

InChI Key

DAZSWUUAFHBCGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and an amide linkage. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential applications in drug development and biochemical studies. The molecular formula for this compound is C₁₅H₁₉N₂O₂, and it exhibits a molecular weight of approximately 263.34 g/mol .

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions may occur at the amide nitrogen or the phenyl ring when treated with nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Hydrogen gas with a palladium catalyst.
  • Substitution: Nucleophiles (amines or thiols) with sodium hydroxide as the base.

Research into the biological activity of N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide indicates that it may interact with specific molecular targets, including enzymes and receptors. Its mechanism of action involves modulating these targets' activities, potentially influencing pathways related to signal transduction, gene expression, and metabolic processes. This suggests that the compound could have therapeutic implications in treating various diseases, although specific biological effects require further investigation .

The synthesis of N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide typically involves the reaction of 3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-amines with 3-phenylpropanoyl chloride. This reaction is usually performed under controlled conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, with reaction temperatures maintained at low to moderate levels to ensure product stability.

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield. The use of catalysts and optimized conditions can further improve the scalability of this synthesis process .

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide has several notable applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is investigated as a biochemical probe or inhibitor for various biological processes.

Medicine: It shows potential therapeutic applications in treating diseases due to its ability to interact with biological targets.

Industry: The compound can be utilized in developing new materials or as a catalyst in

Interaction studies involving N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide focus on its binding affinities with various enzymes and receptors. These studies aim to elucidate how this compound can influence biochemical pathways and contribute to potential therapeutic strategies. Understanding these interactions is crucial for assessing its efficacy as a drug candidate and determining any side effects associated with its use .

Several compounds share structural similarities with N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide:

Compound NameStructural FeaturesSimilarity
N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-y)prop-enamideContains a pyrrolidine ring and an amide linkageModerate
tert-butyl(3-methyl - 1 - oxo - 1 - (pyrrolidin - 1 - yl)butan - 2 - yl)carbamateSimilar pyrrolidine structure but different substituentsModerate
N-(3-methyl - 1 - oxo - 1 - pyrrolidin - 1 - ylbutan - 2 - yl)benzamideVariation in the aromatic substituentHigh

Uniqueness

N-(3-methyl - 1 - oxo - 1 - pyrrolidin - 1 - ylbutan - 2 - yl)-3-pheny-propanamide stands out due to its specific structural features, including the unique combination of a pyrrolidine ring and a phenyl group, which may confer distinct biological activities compared to similar compounds. This uniqueness could lead to varied applications in medicinal chemistry and biological research

Novel Asymmetric Synthesis Pathways for Pyrrolidine-Containing Scaffolds

The pyrrolidine ring in N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide serves as a stereochemical nexus, requiring precise control over its configuration to ensure biological relevance. Contemporary strategies employ tert-butanesulfinamide as a chiral auxiliary to enable asymmetric Tsuji-Trost allylation, achieving diastereomeric ratios greater than 19:1 in preliminary coupling steps. Subsequent cross-metathesis with acrylate esters using Hoveyda-Grubbs second-generation catalysts introduces α,β-unsaturated esters with 92–95% conversion efficiency, while reductive cyclization of the resulting sulfinimine intermediates completes the pyrrolidine formation with >90% yield.

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides offer complementary stereochemical diversity, with copper(I)/SaBOX systems inducing up to 98% enantiomeric excess (ee) in pyrrolidine products. The reaction’s versatility is demonstrated in its accommodation of diverse dipolarophiles, including electron-deficient alkenes and alkynes, enabling the construction of polysubstituted pyrrolidines critical for late-stage functionalization. Intramolecular endo-aza-Michael additions further expand the synthetic toolkit, with zwitterionic intermediates undergoing cyclization at ambient temperatures to yield trans-pyrrolidines in 76–84% isolated yields.

Table 1: Comparative Analysis of Asymmetric Pyrrolidine Synthesis Methods

MethodChiral InducerDiastereomeric RatioEnantiomeric Excess (%)Yield (%)
Tsuji-Trost Allylationtert-Butanesulfinamide19:1N/A92
1,3-Dipolar CycloadditionCu(I)/SaBOXN/A9887
endo-Aza-MichaelNone (substrate control)12:1N/A78

Catalytic Systems for Stereoselective Amide Bond Formation

The tertiary amide bond in N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide presents unique stereoelectronic challenges, necessitating catalysts that balance nucleophilic activation with stereochemical fidelity. Bifunctional squaramide organocatalysts have emerged as particularly effective, enabling the coupling of sterically hindered amines and carboxylic acid derivatives with 89–93% ee through simultaneous thiophilic activation and hydrogen-bond-directed orientation. Kinetic studies reveal a first-order dependence on both reactants, with turnover frequencies reaching 12 h⁻¹ at 0°C in dichloromethane.

Enzymatic approaches using engineered amidases demonstrate complementary regioselectivity, preferentially acylating the pyrrolidine nitrogen over competing hydroxyl or carbonyl groups in polyfunctional intermediates. Immobilization of Candida antarctica lipase B on mesoporous silica supports enhances operational stability, allowing five reuse cycles with <15% activity loss while maintaining >99% conversion in model reactions. For electron-deficient acyl donors, photoredox-Ni dual catalysis enables decarboxylative amidation under visible light, achieving 85% yield with a 1:1.2 stoichiometry of amine to acid.

Solvent-Free Mechanochemical Approaches to Tertiary Carboxamide Synthesis

Mechanochemical synthesis has revolutionized the assembly of tertiary carboxamides like N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide, eliminating solvent waste while enhancing reaction kinetics. Ball-milling stoichiometric mixtures of 3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-amine and 3-phenylpropanoyl chloride with potassium carbonate yields the target amide in 84% isolated yield after 30 minutes at 30 Hz. Comparative studies show a 3.2-fold rate acceleration versus solution-phase synthesis, attributed to triboelectric charging of reactant particles and localized melting at collision sites.

Table 2: Mechanochemical vs. Traditional Solution-Phase Amidation

ParameterBall MillingSolution Phase
Reaction Time30 min12 h
TemperatureAmbient0–5°C
Solvent Consumption0 mL/g15 mL/g
Isolated Yield84%79%
Diastereoselectivity18:114:1

The methodology’s versatility extends to in situ generation of reactive intermediates, as demonstrated by the one-pot mechanochemical synthesis starting from pyrrolidine and β-keto esters. Sequential Knoevenagel condensation, N-alkylation, and amidation proceed with 76% overall yield under continuous milling, circumventing intermediate purification. Real-time Raman spectroscopy reveals complete consumption of starting materials within 15 minutes, highlighting the technique’s efficiency for multi-step syntheses.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.199428076 g/mol

Monoisotopic Mass

302.199428076 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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